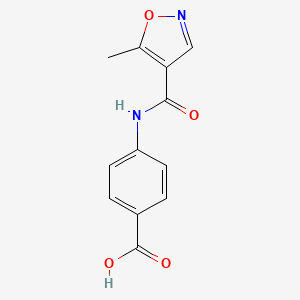
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as BPTT, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. BPTT belongs to the class of thiadiazole derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine exerts its pharmacological effects by modulating the activity of certain enzymes and proteins in the body. N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of intraocular pressure. N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine reduces the levels of inflammatory mediators such as prostaglandins and leukotrienes. N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to exhibit anticonvulsant activity by modulating the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent pharmacological properties. However, N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has certain limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has not been extensively studied for its toxicity profile, which makes it difficult to determine its safety for human use.
Zukünftige Richtungen
There are several future directions for the research on N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine. Studies can be conducted to determine the toxicity profile of N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine and its safety for human use. Additionally, studies can be conducted to determine the efficacy of N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine in the treatment of glaucoma and other inflammatory conditions. Further studies can also be conducted to determine the mechanism of action of N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine and its potential interactions with other drugs.
Synthesemethoden
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine can be synthesized by the reaction of 4-bromoaniline with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting intermediate is then reacted with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide to form N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has been extensively researched for its potential therapeutic applications. Studies have shown that N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine exhibits antitumor, anti-inflammatory, and anticonvulsant activities. N-(4-Bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to exhibit potent inhibitory effects on the enzyme carbonic anhydrase, which makes it a potential candidate for the treatment of glaucoma.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-5-(1-methyltriazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN6S/c1-18-6-9(14-17-18)10-15-16-11(19-10)13-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGIJCLNABIVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NN=C(S2)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Adamantan-1-yl)ethyl]urea](/img/structure/B2539623.png)

![(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2539626.png)

![Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2539631.png)

![3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline](/img/structure/B2539634.png)


![3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2539638.png)

![1-Amino-2-(benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B2539641.png)

![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2539646.png)